3,5-Dibromopicolinaldehyde

Description

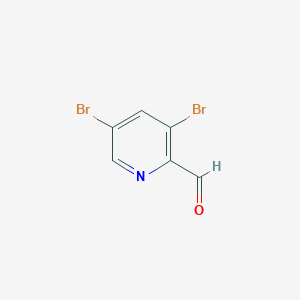

3,5-Dibromopicolinaldehyde (C₆H₃Br₂NO) is a brominated heteroaromatic aldehyde featuring a pyridine ring with bromine atoms at the 3- and 5-positions and an aldehyde group at the 2-position. Its structure confers unique electronic and steric properties, making it valuable in coordination chemistry, organic synthesis, and pharmaceutical intermediate preparation. The electron-withdrawing bromine atoms enhance reactivity in cross-coupling reactions, while the pyridine nitrogen enables coordination with transition metals .

Properties

IUPAC Name |

3,5-dibromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOUPZMVLRIILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602771 | |

| Record name | 3,5-Dibromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-25-6 | |

| Record name | 3,5-Dibromo-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromopyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromopicolinaldehyde can be synthesized through the bromination of picolinaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromopicolinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dibromopicolinaldehyde involves its ability to interact with various molecular targets. The bromine atoms and the aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues: Dibrominated Picolinaldehydes

3,6-Dibromopicolinaldehyde

- Structure : Bromine at 3- and 6-positions on the pyridine ring, aldehyde at 2-position.

- Key Differences : The 3,6-substitution pattern alters steric and electronic effects compared to 3,5-Dibromopicolinaldehyde. The meta bromine arrangement in this compound facilitates symmetric electronic distribution, whereas 3,6-substitution creates asymmetry, impacting reactivity in metal coordination and cross-coupling .

- Applications: 3,6-Dibromopicolinaldehyde is critical in synthesizing Lenacapavir (anti-HIV drug intermediates) via dynamic kinetic resolution with tert-butylsulfinamide .

Data Table 1: Structural and Functional Comparison of Dibrominated Picolinaldehydes

Functional Analogues: Brominated Aromatic Aldehydes

3,5-Dibromo-salicylaldehyde

- Structure : Benzene ring with hydroxyl (-OH) at 2-position, bromine at 3- and 5-positions, and aldehyde at 1-position.

- Key Differences : The hydroxyl group in salicylaldehyde derivatives enables chelation with metals (e.g., Ni(II)), forming stable coordination complexes. In contrast, the pyridine nitrogen in this compound provides weaker Lewis basicity but better π-backbonding capacity .

- Applications :

Data Table 2: Functional Comparison with Brominated Salicylaldehyde

Biological Activity

3,5-Dibromopicolinaldehyde (DBP) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of DBP, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of picolinaldehyde, characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring. Its chemical formula is , and it has been synthesized using various methods, including bromination of picolinaldehyde derivatives.

Synthesis Overview

- Starting Material : Picolinaldehyde

- Reagents : Bromine or brominating agents (e.g., N-bromosuccinimide)

- Conditions : Typically performed in organic solvents under controlled temperatures to achieve high yields.

The synthesis process can be optimized to enhance yield and purity while minimizing by-products. For instance, a recent study reported a scalable method achieving yields up to 83% through careful control of reaction conditions and reagent ratios .

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have investigated the antiviral properties of DBP against various viruses, including HIV. In vitro assays demonstrated that DBP could inhibit viral replication; however, the specific mechanisms remain under investigation.

- Mechanism of Action : DBP appears to interfere with viral entry or replication processes, potentially by stabilizing viral capsids or inhibiting specific viral proteins.

Cytotoxicity

While exploring its antiviral properties, researchers noted significant cytotoxicity associated with DBP. This toxicity complicates the determination of effective concentrations (EC50 values) in biological assays:

| Compound | EC50 (µM) | Observations |

|---|---|---|

| This compound | >50 | High toxicity observed during assays; reliable EC50 determination was challenging. |

This table highlights the need for further optimization to balance efficacy and safety.

Case Studies and Research Findings

- HIV Capsid Stability : A study assessed the effect of DBP on HIV capsid stability. The compound showed some ability to stabilize the capsid structure, which is critical for viral infectivity. However, significant toxicity was also reported during these tests .

- Anticancer Potential : Preliminary investigations into DBP's anticancer properties suggest it may induce apoptosis in certain cancer cell lines. Further research is needed to elucidate the underlying mechanisms and potential therapeutic applications.

- Comparative Studies : Comparative analyses with other brominated compounds indicate that DBP exhibits unique biological profiles that warrant further exploration in drug development contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.